molecular formula C13H19N3O3S B2932466 1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea CAS No. 1207040-86-5

1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea

Cat. No. B2932466
CAS RN: 1207040-86-5
M. Wt: 297.37
InChI Key: KWWQJTRCVCYJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine-2,4-dione derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .


Synthesis Analysis

Thiazolidine-2,4-dione derivatives have been synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine-2,4-dione is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves the reaction of thiourea with maleic anhydride in hydrochloric acid .

Future Directions

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-2-7-14-12(18)15-9-5-3-4-6-10(9)16-11(17)8-20-13(16)19/h2,9-10H,1,3-8H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWQJTRCVCYJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CCCCC1N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.